REACTION_SMILES
|
[C:12](=[O:13])([O-:14])[O-:15].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[K+:16].[K+:17].[O-:1][N+:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][Br:9])[cH:10][cH:11]1.[S:18]1[C:19](=[O:24])[NH:20][C:21](=[O:23])[CH2:22]1>>[O-:1][N+:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][N:20]2[C:19](=[O:24])[S:18][CH2:22][C:21]2=[O:23])[cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(CBr)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CSC(=O)N1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CSC(=O)N1Cc1ccc([N+](=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |